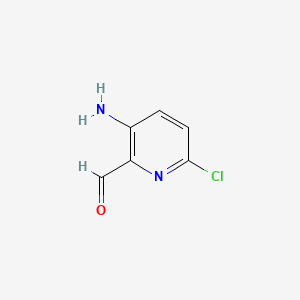

3-Amino-6-chloropicolinaldehyde

カタログ番号 B577671

CAS番号:

1206454-49-0

分子量: 156.569

InChIキー: HAHGVQYASHKXSS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

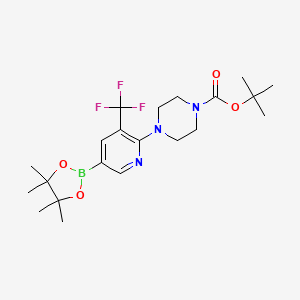

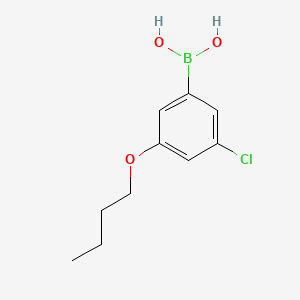

3-Amino-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a mono-isotopic mass of 156.009033 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloropicolinaldehyde consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . For a 3D model of the molecule, you may refer to molecular visualization tools such as MolView .Chemical Reactions Analysis

Amines, such as 3-Amino-6-chloropicolinaldehyde, can react with acid chlorides to form amides . When a 3° amine is alkylated, a quaternary ammonium salt is produced .Physical And Chemical Properties Analysis

3-Amino-6-chloropicolinaldehyde has a molecular weight of 156.569 . More detailed physical and chemical properties such as melting point, boiling point, and solubility may be available from specialized chemical databases or suppliers .科学的研究の応用

Biocatalyst Design

- Glutaraldehyde, a compound related to 3-Amino-6-chloropicolinaldehyde, is extensively used in biocatalyst design due to its effective crosslinking capabilities. It reacts with itself and enzymes, which is crucial for creating intra- and inter-molecular enzyme crosslinks. This enhances enzyme stability and prevents subunit dissociation in multimeric enzymes. This application is significant in the preparation of cross-linked enzyme aggregates (CLEAs) and immobilization of enzymes on supports (Barbosa et al., 2014).

Antimicrobial Activity

- A study on the synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, which are structurally related to 3-Amino-6-chloropicolinaldehyde, showed significant antibacterial and antifungal activities. The presence of certain groups in specific positions enhances these activities (Desai et al., 2021).

Antiviral Activity

- Research on derivatives of 3-Amino-6-chloropicolinaldehyde showed their potential in antiviral activity. Specifically, 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile and its derivatives were synthesized and evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV (Attaby et al., 2007).

Material Science Applications

- Derivatives of 3-Amino-6-chloropicolinaldehyde have been explored in material science, particularly in the development of photovoltaic properties. Studies focused on certain derivatives for organic-inorganic photodiode fabrication, demonstrating their potential in enhancing diode parameters and photovoltaic properties (Zeyada et al., 2016).

Molecular Interaction Studies

- The molecule 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, structurally related to 3-Amino-6-chloropicolinaldehyde, has been used to study molecular-electronic structures and hydrogen bonding patterns. This research provides insights into the potential applications of these compounds in understanding nucleic acid structures and their functions (Cheng et al., 2011).

作用機序

特性

IUPAC Name |

3-amino-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGVQYASHKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726677 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloropicolinaldehyde | |

CAS RN |

1206454-49-0 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

(3-amino-6-chloro-pyridin-2-yl)-methanol (998 mg, 4.0 mmol) is taken up in DCM and combined with MnO2 (697 mg, 8.0 mmol). After 24 h another 2 eq. MnO2 are added and the mixture is stirred for further 24 h at RT. Then the reaction mixture is filtered through Celite®, the solvent is removed and 3-amino-6-chloro-pyridine-2-carbaldehyde (HPLC-MS: tRet.=1.88 min, MS(M+H)+=157; method AFEC) is obtained.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)